molecular formula C9H4Cl2F3N3 B13670847 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine

6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B13670847
M. Wt: 282.05 g/mol
InChI Key: HGVGEPGEGLWUSD-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6,7-dichloroquinazoline and trifluoromethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable solvent such as dimethylformamide or tetrahydrofuran. A base like potassium carbonate is often used to facilitate the reaction.

    Procedure: The 6,7-dichloroquinazoline is reacted with trifluoromethylamine in the presence of the base and solvent. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

    Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both chloro and trifluoromethyl groups, which contribute to its enhanced biological activity and potential as a therapeutic agent .

Properties

Molecular Formula

C9H4Cl2F3N3

Molecular Weight

282.05 g/mol

IUPAC Name

6,7-dichloro-2-(trifluoromethyl)quinazolin-4-amine

InChI

InChI=1S/C9H4Cl2F3N3/c10-4-1-3-6(2-5(4)11)16-8(9(12,13)14)17-7(3)15/h1-2H,(H2,15,16,17)

InChI Key

HGVGEPGEGLWUSD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2N)C(F)(F)F

Origin of Product

United States

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